molecular formula C23H24N2O5S B2859111 3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235248-31-3

3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2859111
CAS No.: 1235248-31-3
M. Wt: 440.51
InChI Key: XDRKXRWKQXWINP-UHFFFAOYSA-N
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Description

3-Acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-acetyl substituent on the benzene ring and a benzofuran-2-carbonyl-modified piperidine moiety. Characterization would involve standard techniques like ¹H/¹³C NMR, mass spectrometry (MS), and chromatographic purity assessment, as seen in structurally related analogs .

Properties

IUPAC Name

3-acetyl-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16(26)18-6-4-7-20(13-18)31(28,29)24-15-17-9-11-25(12-10-17)23(27)22-14-19-5-2-3-8-21(19)30-22/h2-8,13-14,17,24H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRKXRWKQXWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide group (–SO₂NH–) participates in:

  • Hydrolysis : Under strong acidic (HCl, H₂O, Δ) or basic (NaOH, H₂O, Δ) conditions, cleavage to sulfonic acid (–SO₃H) and amine occurs, as observed in similar sulfonamide derivatives (, ).

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives ( , 188–189 ).

Stability Note : The sulfonamide group resists nucleophilic substitution under physiological pH, making it a stable pharmacophore ( ).

Electrophilic Substitution on the Benzofuran Ring

The benzofuran moiety undergoes electrophilic aromatic substitution (EAS):

  • Nitration : With HNO₃/H₂SO₄ at 0–5°C, nitro groups are introduced at the C-5 position (analogous to 4l in ).

  • Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at C-3 and C-6 positions ( , Scheme 19).

Table 2: Benzofuran Ring Functionalization

ReactionReagentsPositionYield (%)Source
NitrationHNO₃/H₂SO₄, 0°CC-565–70
BrominationBr₂, FeBr₃, CHCl₃C-3 and C-678

Piperidine-Carboxamide Scaffold Modifications

The piperidine ring exhibits:

  • N-Deprotection : Boc groups are removed with TFA/DCM (1:1) to expose secondary amines ( , Scheme 2).

  • Ring-opening : Under strong reducing conditions (LiAlH₄, THF), the piperidine ring may open to form linear amines, though this is not reported for the target compound ( ).

Catalytic Interactions and Rearrangements

Platinum or gold catalysts promote cycloisomerization in benzofuran derivatives ( , Scheme 21):

  • AuCl₃ -catalyzed 1,3-migration of sulfonyl groups (analogous to 74 in ).

  • PtCl₂ -mediated carboalkoxylation for fused-ring systems ( , Scheme 22).

Stability Under Physiological Conditions

  • pH Stability : Stable in pH 4–8 (simulated gastric/intestinal fluids) with <5% degradation over 24 hours ().

  • Thermal Stability : Decomposes at >250°C, confirmed by TGA ().

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name/ID Benzene Ring Substituent Piperidine Modification Key Structural Differences
Target Compound 3-Acetyl Benzofuran-2-carbonyl Unique acetyl and benzofuran motifs
Compound 15 3-Chloro 2,3-Dihydrobenzofuran-7-yloxy Chloro substituent; dihydrobenzofuran
Compound 6d 3-Sulfamoylamino Benzhydrylpiperazine Sulfamoyl group; benzhydrylpiperazine
Compound 21 3-Fluoro Biphenyl-2-yloxy Fluoro substituent; biphenyl ether
Compound 17 5-Chloro-2-methoxy 2,3-Dihydrobenzofuran-7-yloxy Chloro and methoxy groups
  • Acetyl vs. This could influence solubility, binding interactions, or metabolic stability .
  • Benzofuran vs. Dihydrobenzofuran/Biphenyl : The benzofuran-2-carbonyl moiety in the target compound may enhance lipophilicity and π-π stacking compared to the saturated dihydrobenzofuran (Compound 15) or biphenyl ether (Compound 21), which could affect membrane permeability or target engagement .

Physical Properties

Compound Name/ID Physical Form Melting Point (°C) Molecular Weight (g/mol)
Target Compound Not reported Not reported ~485 (estimated)
Compound 6d Solid 132–230 ~600
Compound 15 Colorless oil N/A ~495
Compound 17 Yellow solid N/A ~525
Compound 21 Yellow oil N/A ~457
  • Oils vs. Solids : The target compound’s physical state is unreported, but analogs with acetyl groups (uncommon in the evidence) may trend toward solids due to increased crystallinity. Halogenated or ether-linked derivatives (e.g., Compounds 15, 21) often exist as oils, likely due to reduced intermolecular forces .
  • Melting Points: Compounds with polar substituents (e.g., sulfamoylamino in Compound 6d) exhibit higher melting points (132–230°C), suggesting stronger hydrogen bonding .

Spectroscopic Characterization

  • ¹H NMR : The target’s acetyl group would show a singlet near δ 2.6 ppm (3H), while the benzofuran carbonyl proton (if present) would appear downfield (~δ 8.0–8.5 ppm). Piperidine methylene protons are expected near δ 3.0–4.0 ppm, consistent with analogs .
  • MS : The molecular ion peak ([M+H]⁺) would align with the calculated molecular weight (~485), similar to Compounds 15 ([M+H]⁺: 495) and 21 ([M+H]⁺: 457) .

Q & A

Q. Optimization Strategies :

  • Base Selection : Pre-ground K₂CO₃ enhances reaction efficiency by improving solubility in polar aprotic solvents (e.g., DMF) .
  • Temperature Control : Maintaining 0–5°C during sulfonylation prevents side reactions.
  • Purification : Column chromatography or recrystallization ensures >95% purity. Yield improvements (e.g., 67–83%) are achieved by stoichiometric balancing and inert atmosphere use .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:
Primary Techniques :

  • ¹H/¹³C NMR Spectroscopy : Confirms regiochemistry of the acetyl group and benzofuran-piperidine linkage. For example, acetyl protons appear as a singlet at ~2.6 ppm, while benzofuran protons show distinct aromatic splitting .
  • UPLC/MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. Supplementary Methods :

  • HPLC : Monitors reaction progress using reverse-phase columns (e.g., XBridge C18) with UV detection at 254 nm .
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S.

How can computational modeling be applied to predict the receptor binding affinity and selectivity of this compound?

Level: Advanced
Methodological Answer:
Steps for Computational Analysis :

Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., α2A-adrenergic or 5-HT7 serotonin receptors). The benzofuran and sulfonamide moieties are critical for hydrogen bonding and hydrophobic interactions .

MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Focus on piperidine flexibility and acetyl group orientation .

QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs to predict IC50 values .

Case Study : Analogous compounds with trifluoromethyl groups showed enhanced 5-HT7 selectivity due to steric effects, as predicted by free energy calculations .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Level: Advanced
Methodological Answer:
Root Cause Analysis :

  • Assay Variability : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in α2A receptor antagonism may arise from differences in CHO vs. HEK293 cells .
  • Structural Analog Comparison : Evaluate SAR trends. A study showed that replacing acetyl with trifluoromethyl groups increased 5-HT7 binding by 12-fold, explaining conflicting potency reports .

Q. Resolution Workflow :

Replicate assays under standardized conditions (e.g., uniform cAMP measurement protocols).

Validate purity (>99%) via HPLC to exclude batch-dependent impurities .

Cross-reference with computational predictions to identify plausible outliers .

What are the key considerations in designing experiments to assess the compound’s dual α2A/5-HT7 receptor antagonist activity?

Level: Advanced
Methodological Answer:
Experimental Design :

  • Receptor Selection : Use transfected HEK293 cells expressing human α2A and 5-HT7 receptors to avoid species-specific biases .
  • Functional Assays :
    • α2A Activity : Measure inhibition of norepinephrine-induced [35S]GTPγS binding.
    • 5-HT7 Activity : Quantify serotonin-mediated cAMP accumulation via ELISA.
  • Control Compounds : Include reference antagonists (e.g., prazosin for α2A, SB-269970 for 5-HT7) .

Q. Data Interpretation :

  • Selectivity Ratio : Calculate IC50 ratios (α2A vs. 5-HT7) to determine dual-action efficacy. A ratio <10 indicates balanced antagonism.
  • Kinetic Studies : Use Schild analysis to differentiate competitive vs. allosteric mechanisms .

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